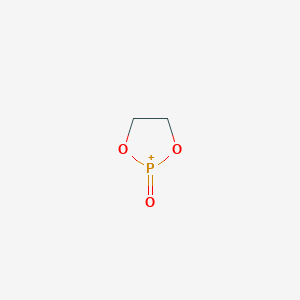

1,3,2-Dioxaphospholan-2-ium 2-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,2-dioxaphospholan-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3P/c3-6-4-1-2-5-6/h1-2H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRPGFHRMFKIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[P+](=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905330 | |

| Record name | 2-Oxo-1,3,2-dioxaphospholan-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-11-8 | |

| Record name | 1,3,2-Dioxaphospholane, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-1,3,2-dioxaphospholan-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,3,2 Dioxaphospholan 2 Ium 2 Oxide Systems

Ring-Opening Reactions and Mechanisms

The inherent ring strain and the presence of a good leaving group structure make 1,3,2-dioxaphospholane 2-oxide derivatives susceptible to ring-opening reactions through several mechanistic pathways.

Acid- and Alkaline-Catalyzed Hydrolysis Kinetics

The hydrolysis of cyclic phosphate (B84403) esters, such as 2-alkoxy-1,3,2-dioxaphospholane 2-oxides, has been a subject of significant study to understand phosphoryl transfer reactions. The hydrolysis can proceed via different mechanisms depending on the pH of the solution.

Under acidic conditions, the hydrolysis of compounds like methyl ethylene (B1197577) phosphate (2-methoxy-1,3,2-dioxaphospholan-2-oxide) occurs through a process that can involve both ring opening and retention of the ring structure, depending on the reaction specifics. mdpi.com The mechanism often involves the formation of a pentacoordinate phosphorus intermediate. mdpi.com

Alkaline hydrolysis also proceeds readily. le.ac.uk The reaction mechanism is influenced by factors such as the substituents on the phospholane (B1222863) ring and the polarity of the solvent. For instance, the hydrolysis of a related derivatization agent, 4,4,5,5-tetramethyl-1,3,2λ5-dioxaphospholan-2-one, is a known reaction pathway. abo.fi The rate of hydrolysis is significantly faster for these five-membered cyclic phosphate esters compared to their acyclic analogues, a phenomenon attributed to the release of ring strain upon forming the trigonal-bipyramidal transition state.

Nucleophilic Attack at the Phosphorus Center

The phosphorus atom in the 1,3,2-dioxaphospholane 2-oxide system is electrophilic and serves as a primary site for nucleophilic attack. This reaction is fundamental to both simple ring-opening and more complex polymerization processes. The mechanism generally follows an addition-elimination (A-E) pathway, where the nucleophile adds to the phosphorus atom to form a transient pentacoordinate intermediate, which then decomposes by expelling a leaving group. mdpi.com

A prominent example is the nucleophilic attack by N-heterocyclic carbenes (NHCs) on 2-alkoxy-2-oxo-1,3,2-dioxaphospholanes. acs.orgacs.org This reaction serves as the initiation step for zwitterionic ring-opening polymerization (ZROP). The carbene attacks the electrophilic phosphorus center, leading to the cleavage of an endocyclic P-O bond and the formation of a zwitterionic species that propagates the polymerization. acs.orgacs.org Model studies using 2-chloro-2-oxo-1,3,2-dioxaphospholane have provided evidence for this nucleophilic pathway. acs.orgacs.org

Reactivity with Grignard Reagents and Carbon-Phosphorus Bond Formation

The reaction of 1,3,2-dioxaphospholane derivatives with organometallic reagents, particularly Grignard reagents (RMgX), is a valuable method for forming carbon-phosphorus (C-P) bonds. beilstein-journals.orgrushim.ruresearchgate.net This reaction provides a pathway to synthesize P-chirogenic phosphine (B1218219) oxides and phosphinates. researchgate.net

When derivatives such as 2-ethoxy-1,2-oxaphospholane 2-oxide are treated with various Grignard reagents, a regioselective nucleophilic ring-opening occurs. researchgate.netmasterorganicchemistry.comlibretexts.org The carbon nucleophile from the Grignard reagent attacks the phosphorus center, leading to the cleavage of a P-O bond within the ring and the formation of a new C-P bond. researchgate.netwikipedia.org This process yields functionalized phosphine oxides, often with a hydroxyl group resulting from the cleaved ring. researchgate.net

For example, the reaction of 2-phenyl-1,2-oxaphospholane 2-oxide with Grignard reagents almost exclusively cleaves the endocyclic P-O bond to generate phosphinates in high yields. researchgate.net This stereoselective method is a powerful tool for creating chiral phosphorus compounds. researchgate.net

Polymerization Mechanisms and Kinetics

Cyclic phosphate monomers, including derivatives of 1,3,2-dioxaphospholane 2-oxide, are important precursors for the synthesis of poly(alkylene phosphate)s, which are valued for their biocompatibility and biodegradability. Organocatalytic ring-opening polymerization (ROP) is a versatile strategy for producing these polymers with well-defined structures. acs.org

Zwitterionic Polymerization Pathways

Zwitterionic ring-opening polymerization (ZROP) is a key mechanism for the polymerization of cyclic phosphate monomers like 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (iPP). acs.orgacs.orgstanford.edu This process is typically initiated by strong nucleophilic catalysts, such as N-heterocyclic carbenes (NHCs), in the absence of an alcohol initiator. acs.orgacs.orgresearchgate.net

The mechanism proceeds as follows:

Initiation : The NHC nucleophilically attacks the phosphorus atom of the iPP monomer, leading to ring opening and the formation of a zwitterionic phosphonate-imidazolium species. acs.org

Propagation : The alkoxide end of the zwitterion attacks another monomer molecule, propagating the chain.

Termination : The propagation continues until intramolecular backbiting occurs, where the active chain end attacks a phosphorus center along the polymer backbone, leading to the formation of macrocyclic polymers. acs.orgacs.org

This pathway allows for the rapid synthesis of high molecular weight poly(alkylene phosphate)s. acs.orgacs.org The activity of the NHC catalyst is crucial; more nucleophilic carbenes lead to rapid polymerization, while less nucleophilic ones may show no conversion. acs.orgacs.org

Table 1: Zwitterionic Ring-Opening Polymerization (ZROP) of iPP with Various NHC Catalysts Data adapted from research on the polymerization of 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (iPP). acs.orgacs.org

| Run | Catalyst | [iPP]₀:[Cat] | Time (min) | Conversion (%) | Mₙ (kDa) | Mₙ/Mₙ |

|---|---|---|---|---|---|---|

| 1 | 1,3,4,5-tetramethylimidazol-2-ylidene | 50:1 | 2 | 85 | 55.4 | 1.10 |

| 2 | 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | 50:1 | 2 | 77 | 144.3 | 1.07 |

| 3 | 1,3,4,5-tetramethylimidazol-2-ylidene | 100:1 | 5 | 92 | 104.2 | 1.08 |

| 4 | 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | 100:1 | 5 | 88 | 202.0 | 1.05 |

| 5 | 1,3-dimesitylimidazol-2-ylidene (IMes) | 50:1 | 180 | <5 | - | - |

Nucleophilic Transesterification in Poly(alkylene phosphate) Synthesis

The propagation step in the ZROP of cyclic phosphates is effectively a nucleophilic transesterification reaction. stanford.edu In the context of poly(alkylene phosphate) synthesis, nucleophilic transesterification mechanisms are invoked for phosphoryl transfer. stanford.edumasterorganicchemistry.com

In the NHC-mediated polymerization of iPP, the growing polymer chain has a nucleophilic alkoxide terminus. This alkoxide attacks the electrophilic phosphorus atom of an incoming monomer molecule. This process involves the formation of a new phosphoester bond and the cleavage of the endocyclic P-O bond of the monomer, thereby extending the polymer chain by one repeating unit. acs.orgacs.org Evidence for this nucleophilic mechanism has been supported by model studies involving NHCs and 2-chloro-2-oxo-1,3,2-dioxaphospholane, which mimic the proposed transesterification step. acs.orgacs.org This mechanism is fundamental to building the poly(alkylene phosphate) backbone.

Coordination Chemistry and Ligand Properties

The ability of 1,3,2-dioxaphospholane systems to act as ligands is a cornerstone of their chemical utility, enabling the formation of diverse metal complexes and their application in catalysis.

Complex Formation with Metal Ions

Derivatives of 1,3,2-dioxaphospholane readily coordinate with various transition metals, acting as phosphorus-donor ligands. The synthesis and characterization of complexes involving platinum and palladium have been reported, demonstrating the versatility of these ligands. For instance, 2-chloro-1,3,2-dioxaphospholane (B43518) and its fluoro- or benzo-analogues react with Pt(II), Pt(0), and Pd(II) precursors to form stable coordination compounds. researchgate.net

The nature of the substituents on the dioxaphospholane ring and on the phosphorus atom influences the electronic properties of the ligand and, consequently, the spectroscopic characteristics of the resulting metal complexes. researchgate.net 31P NMR spectroscopy is a crucial tool for characterizing these complexes, with the coordination of the phosphorus atom to a metal center causing a significant shift in its resonance signal. researchgate.net

A study detailed the synthesis of several platinum and palladium complexes with 2-halo-1,3,2-dioxaphospholane ligands. researchgate.net The coordination of these ligands to the metal center was confirmed by spectroscopic data, particularly 31P{¹H} NMR, which also allowed for the differentiation between cis and trans isomers in square planar complexes. researchgate.net

Table 1: Examples of Transition Metal Complexes with Dioxaphospholane-based Ligands

| Ligand | Metal Precursor | Resulting Complex |

| 2-chloro-1,3,2-dioxaphospholane | [Pt2Cl4(PEt3)2] | [PtCl2(PEt3)(C2H4O2PCl)] |

| 2-fluoro-1,3,2-dioxaphospholane | [Pt2Cl4(PEt3)2] | [PtCl2(PEt3)(C2H4O2PF)] |

| 2-chloro-1,3,2-dioxaphosphorinane | [Pt2Cl4(PEt3)2] | [PtCl2(PEt3)(C3H6O2PCl)] |

| 2-aryl-1,3,2-dioxaphospholane | [PdCl(μ-Cl)(L)]2 | trans-[PdCl(μ-Cl)(L)]2 |

| 2-aryl-1,3,2-dioxaphospholane | [AuCl(tht)] | [AuCl(L)] |

| Data sourced from multiple studies detailing the synthesis and characterization of such complexes. researchgate.netresearchgate.net |

Role as Ligands in Transition Metal Catalysis

The capacity of dioxaphospholane derivatives to form stable complexes makes them valuable ligands in transition metal-catalyzed reactions. tcichemicals.com While the parent 1,3,2-dioxaphospholan-2-ium 2-oxide itself is less commonly cited, related structures like 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide are recognized as effective ligands in various cross-coupling reactions. tcichemicals.com These ligands can enhance the stability and selectivity of catalysts used in important bond-forming reactions, such as C-C, C-N, and C-S couplings on unactivated aryl chlorides. researchgate.net

For example, palladium complexes bearing dioxaphospholane-type ligands have been prepared for use in Heck and Kumada cross-coupling reactions. sigmaaldrich.com The coordination of these phosphine oxide ligands to the metal center is crucial for the catalytic cycle. researchgate.net Furthermore, palladium-catalyzed coupling reactions have themselves been employed to synthesize functionalized dioxaphospholanes, such as 2-oxo-2-vinyl-1,3,2-dioxaphospholanes, underscoring the intimate relationship between these ligands and transition metal catalysis. researchgate.net

Intramolecular Rearrangements and Cyclization Processes

Under specific conditions, 1,3,2-dioxaphospholane systems can undergo significant structural transformations, including fragmentation and intramolecular insertion reactions.

Thermal Fragmentation and Metaphosphonate Formation

One of the most significant reactions of 1,3,2-dioxaphospholanes is their thermal fragmentation, which serves as a key method for generating highly reactive metaphosphonate intermediates (R-PO₂). Flash vacuum pyrolysis (FVP) of these cyclic esters at high temperatures (400-800°C) can lead to the elimination of an alkene molecule (e.g., ethylene) and the formation of the corresponding metaphosphonate.

This approach was historically important as it allowed for the first gas-phase observation of methyl metaphosphate. The thermal decomposition of phenyl-1,3,2-dioxaphospholane via FVP results in the loss of ethylene and the subsequent formation of a trimeric metaphosphonate, which is believed to arise from the self-condensation of a transient monomeric phenylmetaphosphonate (Ph-PO₂) intermediate.

Intramolecular Phosphorus Insertion Reactions

In cases where the phosphorus atom bears a suitably positioned substituent, the highly reactive intermediate generated during thermal fragmentation can be trapped intramolecularly. FVP of 2-(2,4,6-tri-t-butylphenyl)-1,3,2-dioxaphospholane provides a clear example of this process. The reaction leads to the insertion of the phosphorus center into a neighboring C-H bond of one of the t-butyl groups, resulting in the formation of a new cyclic phosphonate (B1237965), specifically 5,7-di-t-butyl-3,3-dimethyl-2,3-dihydro-1-hydroxy-1-benzophosphole-1-one. This type of intramolecular cyclization highlights the ability of transient phosphorus species to activate strong C-H bonds.

Meerwein Reactions Involving Dioxaphospholan-2-ium Ions

The Meerwein arylation is a well-established organic reaction that typically involves the addition of an aryl diazonium salt to an electron-deficient alkene, catalyzed by a metal salt like copper(I) chloride. wikipedia.org The mechanism is generally understood to proceed via the formation of an aryl radical. wikipedia.org

Despite a thorough review of the literature, specific examples of Meerwein reactions where a 1,3,2-dioxaphospholan-2-ium ion acts as a primary reactant or a key intermediate in the main reaction pathway have not been identified. The reaction is primarily defined by the chemistry of aryl diazonium salts. wikipedia.org However, phosphorus-containing compounds can be involved in transformations of the products derived from Meerwein-type reactions. For instance, a photocatalyzed Meerwein-type bromoarylation of alkenes can install a C-Br bond, which can subsequently be transformed into a C-P bond via nucleophilic substitution with a phosphine-based nucleophile. nih.gov

ipso-Substitution and Phosphorus-Carbon Bond Formation

The formation of a phosphorus-carbon (P-C) bond is a fundamental transformation in organophosphorus chemistry, enabling the synthesis of a diverse array of compounds with significant applications. In the context of 1,3,2-dioxaphospholane systems, the inherent reactivity of the strained five-membered ring plays a crucial role in facilitating such bond formations. The this compound cation, with its electrophilic phosphorus center, is a prime candidate for reactions with carbon-centered nucleophiles, leading to ipso-substitution and the creation of new P-C bonds. These reactions often proceed via nucleophilic attack on the phosphorus atom, followed by either ring-opening or substitution of a leaving group.

The high reactivity of five-membered cyclic phosphate esters, such as 2-alkoxy-1,3,2-dioxaphospholane 2-oxides, towards nucleophiles is well-documented and provides insight into the potential reactivity of the this compound cation. mdpi.com The ring strain in these systems makes the phosphorus atom more susceptible to nucleophilic attack compared to their acyclic or six-membered ring (1,3,2-dioxaphosphorinane) counterparts. researchgate.net

Organometallic reagents, particularly Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon nucleophiles widely employed for the creation of P-C bonds. nih.govbeilstein-journals.org When these reagents react with 1,3,2-dioxaphospholane derivatives, the carbanionic portion of the organometallic compound attacks the electrophilic phosphorus atom. researchgate.net This attack leads to the formation of a transient pentacoordinate phosphorus intermediate. The fate of this intermediate dictates the final product structure.

One of the primary reaction pathways for 2-alkoxy-1,3,2-dioxaphospholane 2-oxides involves a regioselective cleavage of an endocyclic P-O bond, resulting in a ring-opened product. researchgate.net This process effectively constitutes a phosphorus-carbon bond formation, yielding a functionalized phosphonate. For instance, the reaction of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide with various Grignard reagents, including phenyl-, alkyl-, and allyl-magnesium halides, exclusively produces the corresponding ring-opened phosphonates. researchgate.net This transformation highlights the ability of the five-membered ring to act as a leaving group under nucleophilic displacement conditions. mdpi.com

In a more direct sense of ipso-substitution, a substituent on the phosphorus atom can be displaced by the incoming carbon nucleophile. While the parent this compound may not have a leaving group other than the ring itself, derivatives with exocyclic leaving groups (e.g., halogens) would be expected to undergo substitution at the phosphorus center. The stereochemistry of such nucleophilic substitution reactions at the tetracoordinate phosphorus in 1,3,2-dioxaphospholane systems has been shown to often proceed with inversion of configuration. mdpi.com

A more complex and intriguing form of ipso-substitution has been observed in related benzo-fused systems. The reaction of P,P,P-trihalogenbenzo-1,3,2-dioxaphospholes with terminal acetylenes results in the formation of a phosphorus-carbon bond and a concurrent ipso-substitution of a ring oxygen atom by a carbon atom. researchgate.net This leads to a ring expansion and the formation of a new heterocyclic system, a benzo[e] mdpi.comnih.govoxaphosphinine derivative. researchgate.net This type of reactivity underscores the sophisticated transformations that can be initiated by nucleophilic attack on the phosphorus atom of a dioxaphosphole ring.

The following table summarizes representative reactions involving 1,3,2-dioxaphospholane derivatives and carbon nucleophiles, illustrating the formation of phosphorus-carbon bonds.

| Reactant | Carbon Nucleophile | Product(s) | Key Findings | Reference |

| 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide | Phenylmagnesium halide | Ethyl (2-hydroxyethyl)phenylphosphonate | Ring-opening via nucleophilic attack on phosphorus. | researchgate.net |

| 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide | Alkylmagnesium halide | Ethyl alkyl(2-hydroxyethyl)phosphonate | General method for P-C bond formation with ring cleavage. | researchgate.net |

| 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide | Allylmagnesium halide | Ethyl allyl(2-hydroxyethyl)phosphonate | Demonstrates compatibility with various Grignard reagents. | researchgate.net |

| 2,2,2-Trichlorobenzo[d] mdpi.comnih.govbeilstein-journals.orgdioxaphosphole | Phenylacetylene | 2,7-Dichloro-4-phenylbenzo[e] mdpi.comnih.govoxaphosphinine 2-oxide | ipso-substitution of a ring oxygen and P-C bond formation. | researchgate.net |

Advanced Spectroscopic and Characterization Techniques for 1,3,2 Dioxaphospholan 2 Ium 2 Oxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and mechanistic investigation of "1,3,2-Dioxaphospholan-2-ium 2-oxide".

1H, 13C, and 31P NMR for Structural Elucidation

The structural identity of cyclic phosphate (B84403) monomers and related compounds is routinely confirmed using 1H, 13C, and 31P NMR spectroscopy. rsc.org These techniques provide detailed information about the chemical environment of hydrogen, carbon, and phosphorus atoms within the molecule.

For instance, in the characterization of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, a related cyclic phosphate, the following NMR data was reported:

1H NMR (CDCl3, 400 MHz): δ = 4.50 – 4.14 (m, 4H), 4.14 – 3.86 (m, 2H), 1.39 – 1.05 (m, 3H) ppm. rsc.org

13C NMR (CDCl3, 100.6 MHz): δ = 66.9 (d, J = 2.6 Hz), 64.7 (d, J = 6.2 Hz), 15.8 (d, J = 6.2 Hz) ppm. rsc.org

31P NMR spectroscopy is particularly crucial for studying organophosphorus compounds, including the phosphitylated derivatives of lignin (B12514952), where signals in the 130–150 ppm region are indicative of the hydroxyl groups. lakeheadu.ca This technique allows for the identification and quantification of different types of hydroxyl groups, such as aliphatic and phenolic, in complex biopolymers like lignin after reaction with a phosphitylating agent. lakeheadu.ca

Interactive Data Table: Representative NMR Data for a Cyclic Phosphate

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

| 1H | 4.50 – 4.14 | m |

| 1H | 4.14 – 3.86 | m |

| 1H | 1.39 – 1.05 | m |

| 13C | 66.9 | d, J = 2.6 Hz |

| 13C | 64.7 | d, J = 6.2 Hz |

| 13C | 15.8 | d, J = 6.2 Hz |

| Note: Data for 2-ethoxy-1,3,2-dioxaphospholane 2-oxide. rsc.org |

Mechanistic Probing via NMR Tracking of Intermediates

NMR spectroscopy is also a powerful tool for monitoring reaction progress and identifying transient intermediates. By acquiring NMR spectra at various time points during a reaction, researchers can track the disappearance of reactants and the appearance of products and any intermediate species. This approach has been used to study the conversion of allyl phenyl ether, where 1H NMR was employed to follow the reaction and observe the formation of side products. uu.nl The ability to observe these intermediates provides valuable insights into the reaction mechanism.

Mass Spectrometry Techniques

Mass spectrometry (MS) is another vital analytical tool in the study of "this compound" and its polymerization products, offering information on molecular weight and structure.

MALDI-TOF Mass Spectrometry for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a well-established technique for the analysis of synthetic polymers, providing information on molecular weight distribution and end-group analysis. researchgate.netnih.gov This method involves embedding the polymer sample in a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer chains. researchgate.net The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the polymer's molecular weight. researchgate.net

Covalent cationization, where a charged species is attached to the polymer, can enhance the analysis of certain polymers like polyethylene (B3416737) by MALDI-TOF MS. nist.gov

Interactive Data Table: Polymer Analysis via MALDI-TOF MS

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | Đ (PDI) |

| Poly(ethylene glycol) 2-aminoethyl ether acetic acid (DNFB modified) | 4940 | 4950 | 1.00 |

| Poly(L-lactide), thiol terminated (maleimide modified) | 2310 | 2340 | 1.01 |

| Source: nih.gov |

ESI Mass Spectrometry for Reaction Product Identification

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique particularly suited for the analysis of polar and thermally labile molecules, making it ideal for identifying reaction products involving "this compound". ESI-MS can be coupled with liquid chromatography (LC) to separate complex mixtures before detection. acs.org This technique is instrumental in identifying various reaction products, including those from spin trapping experiments designed to detect reactive radical species. uci.edu

Tandem Mass Spectrometry (MS2) and Fragmentation Pattern Analysis

Tandem mass spectrometry, also known as MS/MS or MS2, is a powerful technique for structural elucidation. wikipedia.orgencyclopedia.pub In MS/MS, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through processes like collision-induced dissociation (CID). encyclopedia.pubnationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer, providing a fragmentation pattern that acts as a molecular fingerprint. acs.orgencyclopedia.pub This fragmentation data is crucial for identifying the structure of unknown compounds and for differentiating between isomers that may have the same mass but different structural arrangements. acs.org The analysis of fragmentation patterns can reveal key structural motifs and functional groups within a molecule. nationalmaglab.org

X-ray Crystallography for Solid-State Structural Determination

Research has shown that the 1,3,2-dioxaphospholane ring can adopt various conformations. For instance, in the solid-state structure of a bis(dioxaphospholane)carbazole compound, the dioxaphospholane rings were found to be oriented perpendicularly to the planar carbazole (B46965) backbone. savemyexams.com The geometry at the phosphorus center in these cyclic phosphate esters is typically a distorted tetrahedron. researchgate.net This structural analysis is critical, as the arrangement of atoms and the conformation of the ring influence the chemical and physical properties of the molecule.

The data obtained from X-ray diffraction studies are often presented in detailed crystallographic information files, which include parameters such as the crystal system, space group, and unit cell dimensions. These parameters define the crystal's symmetry and the packing of molecules within the crystal lattice.

| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Reference |

| Bis(dioxaphospholane)carbazole | Triclinic | P1 | Dioxaphospholane rings are perpendicular to the carbazole backbone; O-P-C-C torsion angle of 152.0(2)°. | savemyexams.com |

| Isomeric Cage Phosphorane from 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | Not Specified | Not Specified | Distorted tetrahedral configuration at the phosphorus atom. | researchgate.net |

| 2-Aryl-1,3,2-dioxaphospholane | Not Specified | Not Specified | Molecular structure determined at 120 K. | mpg.de |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

The ring-opening polymerization (ROP) of 1,3,2-dioxaphospholane monomers, such as 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) or 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtPPn), yields polyphosphoesters (PPEs). scispace.comresearchgate.net Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of these polymers.

GPC separates polymer chains based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel; smaller molecules diffuse into the pores and have a longer elution time, while larger molecules are excluded and elute more quickly. scispace.com The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) can be calculated. The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 signifies a narrow distribution and a well-defined, or uniform, polymer. biointerfaceresearch.com

GPC analysis is critical for monitoring the progress of polymerization, as the molecular weight of the polymer typically increases with reaction time. scispace.com It is also used to characterize the final polymer product, ensuring it meets the specifications required for its intended application, such as in the biomedical field. scispace.comresearchgate.net Experimental setups often involve using dimethylformamide (DMF) with additives like LiBr or NH₄BF₄ as the mobile phase and are calibrated using polymer standards like polymethyl methacrylate (B99206) (PMMA). researchgate.netlibretexts.org

| Polymer | Monomer | Molecular Weight (Mn) | Polydispersity Index (PDI/Đ) | GPC Conditions | Reference |

| Poly(ethylene ethyl phosphate) (PEEP) | 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) | Increases with polymerization time | Not Specified | Not Specified | scispace.com |

| Poly((ethylene ethyl phosphonate)-ω-)(3(triethoxysilyl)propyl)carbamate | 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtPPn) derivative | Not Specified | 1.19 | Not Specified | biointerfaceresearch.com |

| PEtOx-b-PEtPPn block copolymer | 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtPPn) and 2-ethyl-2-oxazoline (B78409) (EtOx) | Varies | Varies | DMF with 5 mM NH₄BF₄ at 50 °C | researchgate.net |

| Polyphosphoramidate | N-methoxyethyl phospholane (B1222863) amidate (MOEPA) | 12,100 g/mol | 1.15 | DMF with 0.05 M LiBr at 70 °C | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its covalent bonds vibrate at specific frequencies corresponding to the energy of the radiation absorbed. savemyexams.com An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" for the molecule.

For compounds based on the 1,3,2-dioxaphospholane 2-oxide structure and the polyphosphoesters derived from them, IR spectroscopy is used to confirm their synthesis and identify key structural motifs. researchgate.netspectroscopyonline.com The most significant absorption bands for these compounds are associated with the phosphate group. The phosphoryl (P=O) stretching vibration gives rise to a very strong and characteristic absorption band. The P-O-C (ester) and C-O-C linkages within the ring and polymer backbone also exhibit distinct stretching vibrations.

| Functional Group | Bond | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Phosphoryl | P=O | Stretch | ~1250 - 1350 | Strong |

| Phosphate Ester | P-O-C | Asymmetric Stretch | ~1000 - 1050 | Strong |

| Ether Linkage | C-O-C | Stretch | ~1070 - 1150 | Strong |

| Phosphate Group | O-P-O | Bending | ~450 - 650 | Medium to Strong |

Theoretical and Computational Investigations of 1,3,2 Dioxaphospholan 2 Ium 2 Oxide

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations have emerged as powerful tools for elucidating the intricacies of organophosphorus compounds. These methods allow for the accurate prediction of molecular geometries, energies, and reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

Geometrical Optimization and Energy Calculations

Geometrical optimization using DFT and ab initio methods provides a detailed picture of the three-dimensional structure of 1,3,2-Dioxaphospholan-2-ium 2-oxide and its derivatives. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. While specific experimental data for the this compound cation is scarce, computational studies on related 1,3,2-dioxaphospholane derivatives provide valuable benchmarks. For instance, DFT calculations at the B3LYP/6-31G* level are commonly used to optimize the geometries of such molecules. mdpi.comresearchgate.net

The five-membered dioxaphospholane ring typically adopts an envelope or a twist conformation. The exact geometry is influenced by the substituents on the phosphorus atom and the carbon atoms of the ring. Non-empirical computations have shown that the electronic properties and consequently the bond lengths of the P-O bonds are significantly affected by conformational-dependent stereoelectronic effects. rsc.org These effects can lead to a weakening and lengthening of the P-O bonds in cyclic phosphates compared to their acyclic counterparts. rsc.org

Table 1: Representative Calculated Geometrical Parameters for 1,3,2-Dioxaphospholane Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Source |

| P-O (endo) | 1.68 | researchgate.net | |

| P-C (endo) | 1.85 | researchgate.net | |

| O-P-C | 80.0 | researchgate.net | |

| C-O-P | 97.0 | researchgate.net | |

| O-C-C | 93.5 | researchgate.net |

Note: The data presented are for a related 1,2-oxaphosphetane and are intended to be representative. Actual values for this compound may vary.

Energy calculations accompanying geometrical optimization provide information about the relative stabilities of different conformers and isomers. These calculations are crucial for understanding the potential energy surface of the molecule and identifying the most stable structures.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the reaction pathways involving this compound. This includes modeling its formation and its subsequent reactions, such as nucleophilic attack, which can lead to ring-opening. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed.

Transition state analysis is a key component of reaction pathway modeling. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The structure and energy of the transition state provide critical information about the reaction mechanism and the activation barrier. For nucleophilic substitution reactions at the phosphorus center, computational studies can distinguish between different mechanisms, such as the associative (A-E) mechanism, which proceeds through a pentacoordinate intermediate, and the dissociative (SN2-like) mechanism. mdpi.com DFT calculations have been successfully employed to model the transition states in the hydrolysis of related cyclic phosphate (B84403) esters. mdpi.com

Mechanistic Insights from Computational Studies

Computational chemistry has been pivotal in unraveling the complex mechanisms that govern the reactivity of 1,3,2-dioxaphospholane derivatives. These studies have provided detailed insights into dynamic processes like pseudorotation and the stereochemical outcomes of ring-cleavage reactions.

Elucidation of Pseudorotation and Ring Cleavage Stereochemistry

Pentacoordinate phosphorus intermediates, which are often formed during reactions of this compound, are known to undergo a process called pseudorotation. acs.orgacs.org The most common mechanism for this process is the Berry Pseudorotation (BPR), where two equatorial ligands swap positions with two axial ligands via a square-pyramidal transition state. Computational studies, often employing DFT, can model the energy barriers associated with pseudorotation. acs.org The ability of an intermediate to undergo pseudorotation has significant implications for the stereochemical outcome of a reaction. For some dioxaphospholane derivatives, a high energetic barrier for pseudorotation can lead to highly regioselective ring-opening reactions. researchgate.net

The stereochemistry of ring cleavage is another area where computational studies have provided crucial insights. The cleavage of either the P-O or C-O bond can occur, and the preferred pathway is influenced by the nature of the nucleophile, the substituents on the ring, and the reaction conditions. ttu.ee Theoretical calculations can model the transition states for both cleavage pathways and predict the more favorable route. For instance, in the acidic hydrolysis of a related POC-isomer of a cage-like phosphorane, a high stereoselectivity was observed, which was rationalized through DFT calculations. researchgate.net

Understanding Substituent Effects on Reactivity

Substituents on the 1,3,2-dioxaphospholane ring can have a profound impact on its reactivity. Computational studies are well-suited to systematically investigate these substituent effects. researchgate.netacs.org By introducing different electron-donating or electron-withdrawing groups at various positions on the ring, researchers can calculate changes in the electronic structure, stability, and reactivity of the molecule.

For example, phosphite-mediated coupling of benzaldehydes to form 1,3,2-dioxaphospholanes was found to be highly sensitive to the nature of ortho/para substituents, with electron-withdrawing groups promoting the reaction. researchgate.net DFT calculations can quantify these effects by analyzing changes in atomic charges, orbital energies, and the energies of reaction intermediates and transition states. nih.gov This understanding is crucial for designing new catalysts and for controlling the outcome of synthetic reactions involving these heterocycles.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure and bonding in this compound are key to understanding its chemical behavior. Computational methods provide detailed information about the distribution of electrons and the nature of the chemical bonds within the molecule.

Non-empirical computations have revealed that stereoelectronic effects play a significant role in determining the properties of P-O bonds in phosphate esters. rsc.org These effects arise from the interaction of lone pairs on the oxygen atoms with the antibonding σ* orbitals of adjacent P-O bonds. rsc.org This interaction can influence bond lengths, bond strengths, and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex wave function of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dempg.de NBO analysis provides a quantitative description of the bonding in this compound, including the hybridization of the atomic orbitals and the delocalization of electron density through hyperconjugative interactions. researchgate.net These interactions, such as the donation of electron density from an oxygen lone pair to an adjacent antibonding orbital, can be quantified in terms of stabilization energies, providing a deeper understanding of the factors that govern the molecule's structure and reactivity.

Table 2: Key Electronic Properties from Computational Analysis of Related Organophosphorus Compounds

| Property | Description | Significance |

| Natural Atomic Charges | Distribution of electron density among the atoms. | Indicates the polarity of bonds and potential sites for nucleophilic or electrophilic attack. |

| Hybridization | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Determines the geometry around the phosphorus atom and the nature of the P-O and P-C bonds. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. |

| NBO Delocalization Energies | The stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital. | Quantifies the strength of hyperconjugative interactions, which influence conformation and reactivity. |

Prediction of Spectroscopic Properties

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For the chemical compound this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are crucial for identifying the compound, understanding its electronic structure, and characterizing its vibrational modes.

The prediction of spectroscopic properties for organophosphorus compounds, including cyclic phosphate ions and phosphonium (B103445) ions, is typically achieved through quantum mechanical calculations. researchgate.netkoreascience.krresearchgate.net Density Functional Theory (DFT) has emerged as a widely used and reliable method for this purpose. koreascience.krbeilstein-journals.orgbeilstein-journals.org The selection of an appropriate functional and basis set is critical for the accuracy of the predictions. beilstein-journals.orgbeilstein-journals.org For instance, hybrid functionals like B3LYP are often paired with Pople-style basis sets (e.g., 6-311+G(2d,p)) or correlation-consistent basis sets to achieve a good balance between computational cost and accuracy. koreascience.krresearchgate.net

To predict NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework. koreascience.krresearchgate.net This approach effectively addresses the gauge-origin problem and provides reliable predictions of chemical shielding tensors, which are then converted to chemical shifts by referencing a standard compound, such as 85% phosphoric acid for ³¹P NMR. koreascience.krresearchgate.net

For IR spectroscopy, computational methods are used to calculate the vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational modes of the molecule. The resulting predicted IR spectrum can be visualized as a plot of intensity versus wavenumber, providing a characteristic fingerprint of the molecule. researchgate.netdiva-portal.org

It is important to note that the accuracy of these computational predictions can be enhanced by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the theoretical models. beilstein-journals.org

Predicted NMR Data

The following table presents illustrative predicted NMR chemical shifts for this compound, based on computational studies of similar organophosphorus compounds. researchgate.netkoreascience.krbeilstein-journals.org The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Nucleus | Predicted Chemical Shift (ppm) | Methodology |

|---|---|---|

| ³¹P | -10 to +20 | DFT (B3LYP)/GIAO |

| ¹³C | 60 to 80 | DFT (B3LYP)/GIAO |

| ¹H | 4.0 to 5.5 | DFT (B3LYP)/GIAO |

Disclaimer: The data in this table are illustrative and based on typical computational results for structurally related compounds. Specific experimental or theoretical studies on this compound may yield different values.

Predicted IR Data

The table below outlines the predicted significant vibrational frequencies for this compound, derived from computational analyses of analogous cyclic phosphate structures. researchgate.netresearchgate.net The wavenumbers are given in cm⁻¹, and the assignments correspond to the primary vibrational modes.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Predicted Intensity |

|---|---|---|

| 1250 - 1350 | P=O stretch | Strong |

| 1000 - 1100 | P-O-C stretch (asymmetric) | Strong |

| 900 - 1000 | P-O-C stretch (symmetric) | Medium |

| 2800 - 3000 | C-H stretch | Medium |

Disclaimer: The data in this table are illustrative and based on typical computational results for structurally related compounds. Specific experimental or theoretical studies on this compound may yield different values.

Applications in Advanced Materials and Catalysis Involving 1,3,2 Dioxaphospholan 2 Ium 2 Oxide

Polymer Chemistry and Materials Science

The versatility of the 1,3,2-dioxaphospholane 2-oxide framework is particularly evident in polymer chemistry, where it serves as a key monomer for creating polymers with tailored properties for biomedical and materials science applications.

Synthesis of Biocompatible and Biodegradable Polymers

1,3,2-Dioxaphospholan-2-ium 2-oxide derivatives are instrumental in the synthesis of biocompatible and biodegradable polymers. mdpi.combiosynth.com These polymers are of significant interest for medical applications where temporary presence in the body is required. The phosphorus-containing backbone imparts unique properties, including the potential for controlled degradation into non-toxic products. mdpi.comresearchgate.net Aliphatic polyesters, a class to which these polymers belong, are recognized for their biodegradability due to their hydrolyzable ester bonds. wiley-vch.desrce.hr The synthesis often involves the ring-opening polymerization (ROP) of cyclic phosphate (B84403) monomers, a method that allows for the creation of well-defined polymer structures. mdpi.comstanford.edu

The use of organocatalysts in the ROP of these cyclic monomers is a versatile strategy for producing a variety of biodegradable polymers, including polyesters and poly(alkylene phosphates). acs.orgacs.org This approach is favored for its ability to yield polymers with controlled molecular weights and narrow polydispersity, which are crucial characteristics for biomedical materials. utwente.nl

Development of Poly(alkylene phosphates) for Biomedical Applications

Poly(alkylene phosphates) (PAPs) are a significant class of polymers synthesized from 1,3,2-dioxaphospholane 2-oxide derivatives. acs.orgacs.org These polymers are gaining attention for their potential in the biomedical field, largely due to their water solubility and biodegradability. utwente.nl The synthesis of PAPs can be achieved through various polymerization techniques, with organocatalytic ROP being a prominent method. acs.orgacs.orgutwente.nl

One of the key advantages of using 1,3,2-dioxaphospholane 2-oxide derivatives is the ability to produce high molecular weight PAPs with controlled architectures. acs.orgacs.orgutwente.nl For instance, the zwitterionic ROP of 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane using N-heterocyclic carbenes (NHCs) as catalysts can generate high molecular weight cyclic PAPs. acs.orgacs.org These cyclic polymers exhibit unique topological properties that can be advantageous for certain biomedical applications. acs.orgacs.org The living nature of some of these polymerization processes allows for the synthesis of well-defined polymers with narrow molecular weight distributions, a critical factor for their use in medicine. utwente.nl

| Monomer Name | Polymer Abbreviation | Polymerization Method | Catalyst | Resulting Polymer Properties |

| 2-methyl-1,3,2-dioxaphospholane 2-oxide (MeEP) | PMeEP | Anionic ROP | DBU | Highly water-soluble, narrow molecular weight distribution utwente.nl |

| 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (iPP) | Poly(iPP) | Zwitterionic ROP | N-heterocyclic carbenes (NHCs) | High molecular weight, cyclic topology acs.orgacs.org |

| Benzyl (B1604629) phospholane (B1222863) (BP) | Poly(BP) | ROP | TBD | Hydrogenation yields a water-soluble polyanionic polymer stanford.edu |

Fabrication of Block Copolymers with Phosphorus-Containing Moieties

The synthesis of block copolymers incorporating phosphorus-containing segments is another important application of this compound derivatives. sigmaaldrich.com Block copolymers are macromolecules composed of two or more distinct polymer chains linked together, and they can self-assemble into various nanostructures, making them suitable for applications like drug delivery. chem960.com

The "living" nature of the ROP of cyclic phosphates allows for the sequential addition of different monomers to create well-defined block copolymers. mdpi.com For example, block copolymers of poly(aliphatic ester) with a clickable polyphosphoester segment can be synthesized using 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide as a reactant. sigmaaldrich.com This approach enables the combination of the desirable properties of different polymer types into a single material.

Functional Polymers for Drug Delivery Systems

Functional polymers derived from 1,3,2-dioxaphospholane 2-oxide are being explored for their use in advanced drug delivery systems. The phosphorus-containing groups can serve as attachment points for drugs, targeting ligands, or imaging agents. The biodegradability of the polymer backbone allows for the controlled release of the therapeutic payload at the desired site. researchgate.net

For instance, the termination of ROP of cyclic phosphates can be used to introduce functional end groups to the polymer chains. mdpi.com These functional groups can then be used for the covalent attachment of drug molecules. Additionally, the self-assembly of block copolymers containing poly(alkylene phosphate) segments can lead to the formation of micelles or nanoparticles that can encapsulate drugs. chem960.com The development of responsive polymers, which can release their cargo in response to specific stimuli like changes in pH or the presence of certain enzymes, is an active area of research.

Catalysis and Reagent Chemistry

Beyond polymer synthesis, derivatives of 1,3,2-dioxaphospholane 2-oxide also play a role in the field of catalysis.

Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions

While the primary focus of research has been on their use in polymerization, there is emerging interest in the application of phospholane-based compounds as ligands in transition metal-catalyzed reactions. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. eie.grresearchgate.net

Reagents in Organic Synthesis for Facilitating Reactions

The high reactivity of the 5-membered cyclic phosphate ring makes derivatives of this compound potent reagents in organic synthesis. The ring strain within the molecule leads to significantly faster reaction rates compared to their acyclic counterparts; for instance, acid and alkaline hydrolysis can be 10⁵ to 10⁸ times faster. scielo.org.za This enhanced reactivity allows these compounds to function as equivalents to acyl halides under nucleophilic displacement conditions. scielo.org.za

A key derivative, 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP), serves as a versatile cyclic chlorophosphate reagent. nih.gov It is a crucial intermediate for synthesizing a wide array of molecules due to the highly reactive P-Cl bond, which is an excellent leaving group. nih.govbohrium.com This reactivity is harnessed to create new phosphorus-containing compounds, facilitating reactions that would otherwise be challenging. For example, COP reacts readily with Grignard reagents in a regioselective manner, where the nucleophile attacks the phosphorus atom, leading to the cleavage of an endocyclic P-O bond and the formation of a new P-C bond. scielo.org.za This controlled ring-opening is fundamental to its utility in building complex molecular architectures.

The primary role of COP in synthesis is as a phosphorylating agent, enabling the introduction of a phosphate group into organic molecules. This is particularly important in the synthesis of polymers and biologically relevant compounds.

Table 1: Synthetic Applications of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP)

| Application Area | Synthesized Product(s) | Reference |

|---|---|---|

| Polymer Chemistry | Block copolymers of poly(aliphatic ester) with polyphosphoester | nih.gov |

| UV-polymerizable lipids | nih.gov | |

| Materials Science | Zwitterionic silanes for surface modification | nih.gov |

| Biomaterials | Core-shell-corona micelles for drug delivery | nih.gov |

Role in the Synthesis of Phosphorous Heavy Metal Complexes

Organophosphorus compounds are widely recognized for their ability to act as ligands, forming stable complexes with a variety of metal ions. mdpi.com The phosphorus atom in these compounds can donate electrons to form coordinate bonds with transition metals, making them essential in catalysis and hydrometallurgy. mdpi.comCurrent time information in NA.

Specifically, derivatives of this compound serve as precursors and ligands for creating phosphorus-heavy metal complexes. Patent literature explicitly identifies 2-Chloro-1,3,2-dioxaphospholane 2-oxide as a catalyst or precursor for synthesizing such complexes. bohrium.comresearchgate.net The mechanism involves the substitution of the chlorine atom by a metal center or the coordination of the phosphoryl oxygen (P=O) to the metal.

Research has demonstrated the synthesis of various Platinum(II) and Palladium(II) complexes using 2-chloro-1,3,2-dioxaphospholane and its fluoro-analogue as ligands. researchgate.netresearchgate.net In these complexes, the dioxaphospholane derivative acts as a phosphorus ligand, binding to the metal center. The properties of these complexes, including their geometry (cis/trans isomers) and the strength of the metal-phosphorus bond, can be studied using techniques like ³¹P NMR spectroscopy. researchgate.netresearchgate.net Such complexes are of growing interest due to their potential catalytic activities. researchgate.net

Table 2: Examples of Heavy Metal Complexes Synthesized with Dioxaphospholane Derivatives

| Dioxaphospholane Derivative | Metal(s) | Application/Study | Reference |

|---|---|---|---|

| 2-chloro-1,3,2-dioxaphospholane | Platinum (Pt), Palladium (Pd) | Synthesis and ³¹P NMR spectroscopic studies of novel metal complexes. | researchgate.netresearchgate.net |

| 2-fluoro-1,3,2-dioxaphospholane | Platinum (Pt), Palladium (Pd) | Synthesis and characterization of Pt(II), Pt(0), and Pd(II) complexes. | researchgate.netresearchgate.net |

Advanced Functional Materials

Flame-Retardant Electrolytes for Energy Storage Devices

The safety of energy storage devices, particularly lithium-ion batteries, is a major concern due to the flammability of conventional carbonate-based liquid electrolytes. researchgate.netmpg.de Organophosphorus compounds are among the most effective flame-retardant additives used to mitigate this risk. adtechamm.comgoogle.com They function by interrupting combustion reactions in the gas phase through radical scavenging mechanisms, while also having the potential to form a protective char layer on electrode surfaces. google.com

Derivatives of this compound are utilized for this purpose. The precursor, 2-chloro-1,3,2-dioxaphospholane, is noted as an additive that improves the thermal stability and safety of lithium-ion battery systems by helping to prevent overheating. scribd.com More complex fluorinated derivatives have shown significant promise. For instance, 2(2,2,3,3,3-pentafluoro-propoxy)-4-(trifluoromethyl)-1,3,2-dioxaphospholane (PFPOEPi-1CF3) has been reported as an additive that helps form a robust and stable solid electrolyte interphase (SEI) layer on graphite (B72142) anodes, contributing to long cycle life. researchgate.net Another fluorinated analogue, 2,2,2-trifluoroethyl-1,3,2-dioxaphospholane 2-oxide (TFEP), has been proposed to form a passivating layer on the cathode, preventing the dissolution of transition metals from the cathode material, which enhances battery stability. researchgate.net These additives offer a pathway to creating non-flammable electrolytes that can improve both the safety and performance of batteries. adtechamm.com

Dispersing Agents and Stabilizers for Ceramic Materials

In the manufacturing of high-performance ceramics, achieving a stable and homogeneous dispersion of ceramic particles in a liquid slurry is critical for producing defect-free final products. adtechamm.combeadszirconia.com Dispersing agents, or deflocculants, are added to these slurries to prevent particles from agglomerating. beadszirconia.com Organophosphate compounds can function as effective dispersants. scribd.com They typically adsorb onto the surface of the ceramic particles, providing stabilization through electrostatic repulsion (from the charged phosphate group) and/or steric hindrance (from the organic part of the molecule), which keeps the particles separated. adtechamm.comgoogle.com

While direct application of this compound as a dispersant is not widely documented, its structural motifs are found in more complex dispersing agents. A patent describes the use of polyaminomethylenephosphonates (PAF) as highly effective dispersants and stabilizers for ceramic and ceramic glass suspensions. google.com The patent documentation lists the chemical group O=[P+]1OCCO1, which corresponds to this compound, indicating a structural relationship or its use as a precursor in the synthesis of these polymeric dispersants. google.com These PAF derivatives can be used at low concentrations (0.01% to 10% by weight) to stabilize suspensions of materials like ceramist clay and silicon carbide whiskers. google.com The use of such organophosphorus compounds allows for the creation of stable, high-solid-content slurries, which is essential for forming ceramic articles through methods like slip casting and spray drying. beadszirconia.comgoogle.com

Applications in Metal Separation and Recycling Technologies

The recovery and purification of metals from ores, industrial wastewater, and electronic waste are critical for sustainable resource management. Organophosphorus compounds are a cornerstone of solvent extraction technologies used for these purposes. mdpi.comresearchgate.net Their ability to selectively form stable complexes with metal ions allows them to act as powerful extractants, pulling specific metals from a mixed aqueous solution into an organic phase. mdpi.com

The extraction mechanism often involves cation exchange, where a proton on the organophosphorus acid is exchanged for a metal ion, or solvation, where the phosphoryl oxygen (P=O) coordinates directly to the metal cation. mdpi.comresearchgate.net Phosphonic acid-type compounds, which can be synthesized from dioxaphospholane precursors, have demonstrated clear applications in metal separation and recycling. researchgate.net Research has shown these compounds are effective for copper purification. researchgate.net

Furthermore, the broader class of phosphorus-based acidic extractants is vital in the hydrometallurgical recycling of lithium-ion batteries. These extractants can separate valuable metals like cobalt, nickel, and manganese from leach solutions. scielo.org.za Phosphate-functionalized materials, including nanoparticles, are also being developed for the selective sorption of heavy metals and radionuclides from contaminated water, showcasing the versatility of the phosphate functional group in environmental remediation and resource recovery. rsc.orgmdpi.com

Derivatization for Specific Biological Analogues

The this compound framework is a key building block for the synthesis of complex phospholipids (B1166683) and other biological analogues. Phospholipids are fundamental components of cell membranes, and synthetic analogues are crucial for research in biophysics, drug delivery (e.g., liposomes), and medicine.

2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) is the primary reagent used for this purpose. nih.gov Its high reactivity allows for the efficient construction of the phosphocholine (B91661) headgroup found in many naturally occurring phospholipids. nih.gov By reacting COP with a molecule containing a hydroxyl group (like a diacylglycerol backbone or a long-chain alcohol) and subsequently with trimethylamine (B31210) or a similar precursor, chemists can synthesize phosphatidylcholines and related structures. nih.gov

This synthetic route has been employed to create a variety of specific biological analogues, including:

Miltefosine (B1683995) analogues: Miltefosine is an anticancer and antileishmanial drug, and COP is used to synthesize its structural variants for further study. nih.gov

Nucleolipids: These are lipid-nucleoside conjugates with potential applications in gene therapy. COP is used to link the lipid and nucleoside components via a phosphate bridge, as seen in the synthesis of PAPC (2′,3′-O-16-hentriacontanyliden-adenosine-5′-phosphocholine). nih.gov

Polymerizable lipids: COP is a reactant in the synthesis of lipids containing polymerizable groups (e.g., methacryloyloxyethyl), which can be used to form stable, functionalized membranes and surfaces. nih.gov

Amino-functionalized phospholipids: These are used to create lipids with specific charge characteristics for advanced drug delivery systems. nih.gov

The structural framework of the dioxaphospholane ring is also relevant in the analytical characterization of natural lipids. In mass spectrometry, fragments corresponding to the glycerophosphocholine headgroup, such as the m/z 125.0004 ion (1,3,2-dioxaphospholan-2-ium), are used as diagnostic markers to identify this class of lipids in complex biological samples. researchgate.netlookchem.com

Synthesis of Amino-Functionalized Phospholipids

2-Chloro-1,3,2-dioxaphospholane 2-oxide serves as a key reactant in the synthesis of specialized phospholipids, including those with amino functionalities. sigmaaldrich.com One notable application is in the creation of hybrid phospholipids that contain both hydrocarbon and fluorocarbon chains. sigmaaldrich.com This process typically involves the reaction of the dioxaphospholane with a diacylglycerol or a similar lipid backbone, followed by ring-opening of the resulting cyclic phosphate intermediate with an appropriate amine. This methodology allows for the precise installation of a phosphoethanolamine headgroup, which is fundamental to the structure of many biological membranes. The ability to create these amino-functionalized lipids is significant for research into membrane biophysics and for the development of novel drug delivery systems.

Table 1: Synthesis of Amino-Functionalized Phospholipids

| Reactant | Reagent | Product Type | Application |

| Hybrid Hydrocarbon/Fluorocarbon Diol | 2-Chloro-1,3,2-dioxaphospholane 2-oxide, followed by amine | Amino-functionalized hybrid phospholipid | Research in membrane biophysics, drug delivery |

Preparation of UV-Polymerizable Lipids

The synthesis of lipids capable of polymerization upon exposure to UV light is another important application of 2-Chloro-1,3,2-dioxaphospholane 2-oxide. sigmaaldrich.comchemicalbook.com These specialized lipids are crucial for creating stabilized liposomes and other ordered molecular assemblies for use in biomaterials and drug delivery vehicles. The synthesis is achieved through a Chabrier reaction, where the dioxaphospholane reagent reacts with a lipid alcohol containing a polymerizable group, such as a methacrylate (B99206). sigmaaldrich.comchemicalbook.com The resulting product, for instance 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MMPC), incorporates a polymerizable headgroup. sigmaaldrich.comchemicalbook.com This allows for subsequent cross-linking of the lipids within a liposomal membrane, enhancing its stability and controlling its release characteristics.

Table 2: Synthesis of UV-Polymerizable Lipids

| Starting Material | Key Reagent | Example Product | Feature |

| Alcohol with polymerizable moiety (e.g., 2-hydroxyethyl methacrylate) | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 2-methacryloyloxyethyl phosphorylcholine (MMPC) | UV-polymerizable headgroup |

Design of Nucleolipid and Miltefosine Analogs

2-Chloro-1,3,2-dioxaphospholane 2-oxide is an essential building block for the synthesis of complex therapeutic and research molecules like nucleolipids and miltefosine analogs. sigmaaldrich.comchemicalbook.com

Nucleolipids: Nucleolipids are conjugates of nucleosides and lipids, designed to improve the cellular uptake and biological activity of antiviral or anticancer nucleoside drugs. The reagent is used to phosphorylate a protected nucleoside, such as uridine (B1682114) or adenosine (B11128) that has been modified with a long-chain acetal, like 16-hentriacontanylidene. sigmaaldrich.comchemicalbook.com The subsequent ring-opening with trimethylamine yields the final phosphocholine headgroup. Examples of these complex molecules include 2′,3′-O-16-hentriacontanyliden-uridine-5′-phosphocholine (PUPC) and 2′,3′-O-16-hentriacontanyliden-adenosine-5′-phosphocholine (PAPC). sigmaaldrich.comchemicalbook.com

Miltefosine Analogs: Miltefosine (hexadecylphosphocholine) is an alkylphospholipid drug used to treat leishmaniasis. Synthetic analogs of miltefosine are developed to explore structure-activity relationships and improve therapeutic efficacy. 2-Chloro-1,3,2-dioxaphospholane 2-oxide is used to phosphorylate a long-chain fatty alcohol, such as hexadecanol. sigmaaldrich.comchemicalbook.com The resulting cyclic phosphate is then ring-opened with trimethylamine to attach the choline (B1196258) headgroup, yielding miltefosine or its analogs. sigmaaldrich.comchemicalbook.com This synthetic route provides a reliable method for accessing a variety of alkylphosphocholines for pharmacological study. sigmaaldrich.com

Table 3: Synthesis of Nucleolipid and Miltefosine Analogs

| Target Molecule Type | Precursor | Key Reagent | Example Product |

| Nucleolipid | Protected & lipidated nucleoside | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | PUPC, PAPC |

| Miltefosine Analog | Long-chain fatty alcohol | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | Hexadecylphosphocholine (Miltefosine) |

Emerging Research Directions and Future Perspectives for 1,3,2 Dioxaphospholan 2 Ium 2 Oxide Chemistry

Development of Novel Synthetic Routes and Sustainable Methodologies

The advancement of 1,3,2-dioxaphospholane 2-oxide chemistry is intrinsically linked to the development of efficient and sustainable methods for its synthesis and the synthesis of its key precursors, such as 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide.

Recent research has focused on improving traditional synthetic routes to be more suitable for large-scale industrial applications. One such method involves a two-step process starting from ethylene (B1197577) glycol and phosphorus trichloride (B1173362) to form the intermediate 2-chloro-1,3,2-dioxaphospholane, which is then oxidized using molecular oxygen. google.com This approach is noted for being simple to operate, low in cost, and having minimal pollution, thereby avoiding issues of product polymerization seen in other methods. google.com Another method utilizes ozone for the oxidation step, which has been shown to improve oxidation capacity and lead to high yields. google.com

In line with the principles of green chemistry, which advocate for less hazardous chemical syntheses and improved atom economy, researchers are exploring alternative solvents and reaction conditions. uniroma1.it The use of non-aqueous solvents like dichloromethane, acetonitrile, or tetrahydrofuran (B95107) helps to create a stable reaction environment and ensure reactants are uniformly dispersed. chemicalbook.com

A significant leap towards sustainable production is the adoption of continuous flow chemistry. A modular flow reactor has been successfully used to accelerate the synthesis of related cyclic phosphate (B84403) monomers, offering superior control over reaction conditions and reducing waste. rsc.org

Table 1: Comparison of Synthetic Methods for 2-Chloro-1,3,2-dioxaphospholane 2-oxide

| Method | Reactants | Oxidizing Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Batch Reaction | Ethylene glycol, Phosphorus trichloride | Molecular Oxygen (O₂) | Simple operation, low cost, low pollution, suitable for industrial scale. | google.com |

| Batch Reaction | Ethylene glycol, Phosphorus trichloride | Ozone (O₃) | Improved oxidation capacity, high yields (59-80%). | google.com |

| Flow Chemistry | 2-chloro-1,3,2-dioxaphospholane | Not specified for this precursor, but used for derivatives | Accelerated production, enhanced safety, modularity. | rsc.org |

Future efforts in this area are expected to further refine these processes, potentially by employing biocatalysis or developing even more efficient catalytic systems to minimize environmental impact and production costs.

Exploration of New Reactivity Modes and Mechanistic Discoveries

Understanding the fundamental reactivity and reaction mechanisms of 1,3,2-dioxaphospholane 2-oxides is crucial for designing new materials and applications. A major area of exploration is their ring-opening polymerization (ROP).

The zwitterionic ring-opening polymerization (ZROP) of 2-alkoxy-2-oxo-1,3,2-dioxaphospholanes, catalyzed by N-heterocyclic carbenes (NHCs), has been shown to produce high molecular weight cyclic poly(alkylene phosphates). acs.orgstanford.edu Mechanistic studies provide strong evidence for a nucleophilic transesterification pathway. The reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with an NHC catalyst was shown to produce a stable imidazolium (B1220033) chloroethoxy phosphonate (B1237965), which serves as a model for the proposed reaction intermediate. acs.org

Another critical reactivity mode is the ring-opening of fluorinated derivatives in electrochemical environments. For instance, 2-(2,2,2-trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide (TFEP), when used in lithium-ion battery electrolytes, undergoes a ring-opening mechanism that is proposed to form a stable cathode passivation layer. rsc.org This layer is crucial for preventing the dissolution of transition metals from the cathode, thereby enhancing the battery's stability and lifespan. rsc.org While this mechanism has been proposed, a complete fundamental understanding remains an active area of research. rsc.org

Future mechanistic discoveries will likely involve advanced spectroscopic and computational techniques to probe transient intermediates and transition states, providing a deeper understanding of the factors that control the reactivity and polymerization of these versatile cyclic esters.

Advanced Functionalization and Derivatization Strategies

The versatility of the 1,3,2-dioxaphospholane 2-oxide scaffold lies in the ability to easily introduce a wide range of functional groups, leading to a vast library of derivatives with tailored properties. The key starting material for many of these strategies is 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP), a reactive cyclic chlorophosphate. sigmaaldrich.com

This reagent allows for the straightforward synthesis of numerous complex molecules, including:

Phospholipids (B1166683): COP is a cornerstone in the synthesis of phosphatidylcholines and other structurally related phospholipids. sigmaaldrich.com

Sphingomyelin Precursors: It is used in the multi-step synthesis of sphingomyelins, reacting with protected sphingosine (B13886) derivatives to create the phospholane (B1222863) intermediate. google.com

Polymer Monomers: A variety of monomers for ring-opening polymerization can be prepared by reacting COP with different alcohols, such as benzyl (B1604629) alcohol, to produce compounds like benzyloxy phospholane (BP). stanford.edu

Fluorinated Derivatives: The introduction of polyfluoroalkyl groups via the reaction of polyfluoroalkyl dichlorophosphates with diols yields derivatives with unique properties, such as non-flammability. researchgate.net

Bioconjugates and Bio-inspired Molecules: COP is used to synthesize molecules like 2-methacryloyloxyethylphosphorylcholine, a monomer for creating biocompatible polymers, and various nucleolipids. sigmaaldrich.com

Table 2: Examples of Derivatization from 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP)

| Derivative Class | Reactant with COP | Application Area | Reference |

|---|---|---|---|

| Phosphatidylcholines | Diacylglycerol derivatives | Biomaterials, Drug Delivery | sigmaaldrich.com |

| Sphingomyelin Intermediate | N-palmitoyl-3-O-benzoyl-D-erythro-sphingosine | Lipid Synthesis | google.com |

| Alkoxy Phospholanes | Alcohols (e.g., benzyl alcohol) | Polymer Chemistry | stanford.edu |

| UV-Polymerizable Lipids | Functionalized lipids | Materials Science | sigmaaldrich.com |

| Nucleoamphiphiles | Protected nucleosides | Biotechnology | sigmaaldrich.com |

Future research will likely focus on creating increasingly complex and multifunctional derivatives for highly specific applications, such as targeted drug delivery systems, advanced biosensors, and responsive materials.

Synergistic Experimental and Computational Research

The complexity of the reactions and applications involving 1,3,2-dioxaphospholane 2-oxides necessitates a combined approach of experimental synthesis and computational modeling. This synergy accelerates discovery and provides deeper mechanistic insights that are often unattainable through experiments alone.

Mechanism Elucidation: While experimental techniques like NMR and FT-IR can identify reactants and products, computational methods such as Density Functional Theory (DFT) calculations are being used to model reaction pathways. researchgate.net For example, DFT can help investigate the energetics of the ring-opening mechanisms in battery electrolytes, providing a theoretical basis for the observed performance enhancements. rsc.org

Structural and Property Prediction: Computational chemistry is used to predict the structural and electronic properties of new derivatives before they are synthesized. In studies of related organophosphorus-metal complexes, theoretical calculations have been used to determine molecular geometries and spectroscopic signatures, with results showing excellent agreement with experimental X-ray crystallography and NMR data. researchgate.net

High-Throughput Screening: Computational tools are also being developed to accelerate the identification of these molecules and their byproducts in complex mixtures analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Furthermore, computational docking studies can predict the interaction of dioxaphospholane-derived molecules with biological targets, guiding the synthesis of new compounds with potential therapeutic activity. arabjchem.org

The future of 1,3,2-dioxaphospholane 2-oxide chemistry will undoubtedly rely on this integrated experimental-computational approach. This will enable the rational design of novel molecules with precisely tailored properties, accelerating the development of next-generation materials and technologies.

Q & A

Basic: What are the recommended methods for synthesizing 1,3,2-dioxaphospholan-2-ium 2-oxide derivatives, and how can reaction conditions be optimized?

Answer:

Derivatives like 2-chloro-1,3,2-dioxaphospholane-2-oxide are synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of triazine derivatives using Br₂ in the presence of Et₃N or K₂CO₃ yields brominated products with high regioselectivity . Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of substrate to Br₂), solvent choice (CHCl₃ or CH₂Cl₂), and reaction time (2–48 hours). Catalytic methods using N-bromosuccinimide (NBS) can improve selectivity . Post-synthesis purification via silica gel chromatography ensures high purity (>95%) .

Basic: How can the purity of this compound be assessed using HPLC, and what parameters are critical for effective separation?

Answer:

Reverse-phase HPLC with columns like Newcrom R1 is effective. Key parameters include:

- Mobile phase : Acetonitrile/water gradients (e.g., 70:30 to 90:10).

- Flow rate : 1.0 mL/min.

- Detection : UV absorption at 210–230 nm .

The compound’s logP (-0.558) influences retention time, requiring adjustments in solvent polarity. Purity validation via peak integration (>95% area under the curve) and comparison with standards is recommended .

Basic: What safety precautions are necessary when handling this compound due to its reactivity?

Answer:

The compound reacts violently with water, releasing toxic gases. Safety measures include:

- Personal protective equipment (PPE) : Eye protection (goggles), nitrile gloves, and flame-resistant lab coats.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Storage : Inert atmosphere (argon) and moisture-free containers .

Emergency protocols for skin/eye exposure mandate immediate rinsing (15+ minutes) and medical consultation .

Advanced: How does the presence of substituents (e.g., methyl, chloro) on the dioxaphospholane ring influence its reactivity and application in organic synthesis?

Answer:

Substituents modulate electronic and steric effects:

- Chloro groups : Enhance electrophilicity at phosphorus, facilitating nucleophilic attacks (e.g., in esterifications).

- Methyl groups : Increase steric hindrance, stabilizing intermediates in regioselective ring-opening reactions .